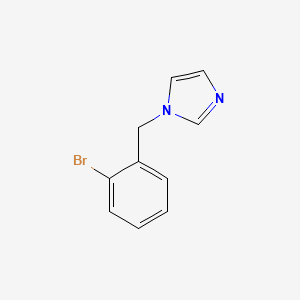

![molecular formula C27H54O12S B1338932 Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate CAS No. 778596-28-4](/img/structure/B1338932.png)

Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

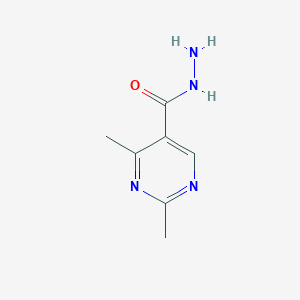

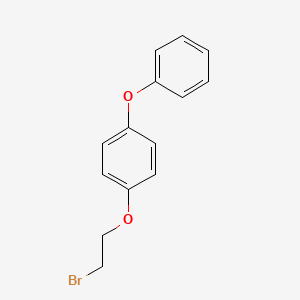

“Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, and a long chain of ether groups (ethoxy groups), ending in a sulfanylethoxy group. The compound also contains a propanoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be quite large due to the long chain of ether groups. The tert-butyl group would add some branching to the structure. The propanoate group would likely be at one end of the molecule, and the sulfanylethoxy group at the other .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its size and the presence of the ether, tert-butyl, and propanoate groups. It would likely be a solid at room temperature .Applications De Recherche Scientifique

Cancer Treatment

HS-PEG10-tBu has been implicated in the study of CDK4/6 inhibitor resistance in breast cancer. Research suggests that targeting PEG10, which is upregulated in palbociclib-resistant cells, could be a novel therapeutic approach to overcome drug resistance . This compound’s role in the regulation of PEG10 expression makes it a potential candidate for targeted cancer therapies.

Gene Therapy

In gene therapy, HS-PEG10-tBu can be utilized for the delivery of genetic material into cells. The PEG10 protein, which this compound is associated with, has been shown to facilitate the secretion of transcripts, which could be harnessed for therapeutic gene delivery .

Vaccine Development

The compound’s relation to PEG10, a protein that can form virus-like particles, suggests potential applications in vaccine development. These particles can be used to deliver therapeutic mRNA, such as in mRNA vaccines for diseases like COVID-19 .

Diagnostic Imaging

While direct applications in diagnostic imaging are not explicitly mentioned, the role of PEG10 in cancer progression and its potential as a biomarker could be extrapolated to diagnostic imaging. For instance, PEG10 expression levels could aid in the imaging-based diagnosis of certain cancers .

Drug Delivery

HS-PEG10-tBu is relevant in drug delivery systems due to its association with PEG10, which can be engineered to package and deliver RNA cargoes. This property is crucial for the targeted delivery of molecular medicines, including gene editing tools and therapeutics .

Targeted Therapy

The compound’s role in the regulation of PEG10 expression, which is involved in cell proliferation and apoptosis, makes it a candidate for targeted therapy. By manipulating PEG10 levels, it may be possible to develop treatments that specifically target malignant cells without affecting healthy ones .

Mécanisme D'action

Target of Action

HS-PEG10-CH2CH2COOtBu, also known as Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate or HS-PEG10-tBu, is primarily targeted at the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the development of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer .

Mode of Action

HS-PEG10-CH2CH2COOtBu interacts with its target, PEG10, and influences its expression. Overexpression of PEG10 has been observed to cause resistance to CDK4/6 inhibitors and enhance epithelial–mesenchymal transition (EMT) . Conversely, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib can synergistically inhibit the proliferation of palbociclib-resistant cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with CDK4/6 inhibitor resistance. High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance . Then PEG10 siRNA combined with palbociclib suppresses cell cycle progression and EMT via activating p21 and SIAH1, respectively .

Result of Action

The result of the compound’s action is the overcoming of CDK4/6 inhibitor resistance. The combined inhibition of PEG10 and palbociclib has been observed to decrease tumor size more profoundly than PEG10-ASO or palbociclib alone .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O12S/c1-27(2,3)39-26(28)4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-40/h40H,4-25H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWMRSWOXSDWIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131127 |

Source

|

| Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

778596-28-4 |

Source

|

| Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778596-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)